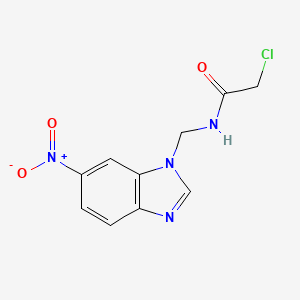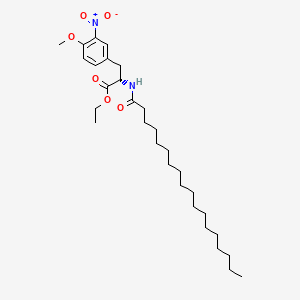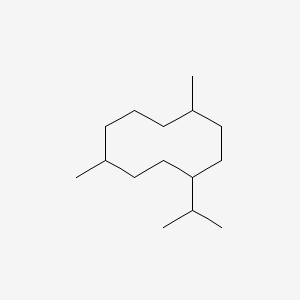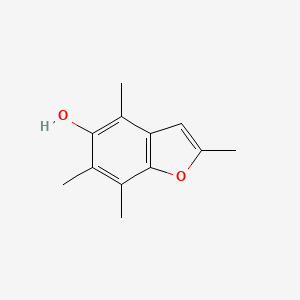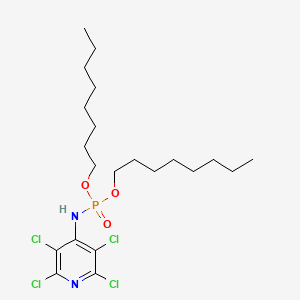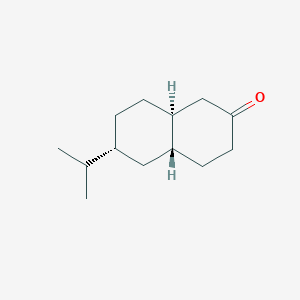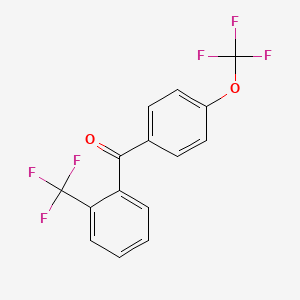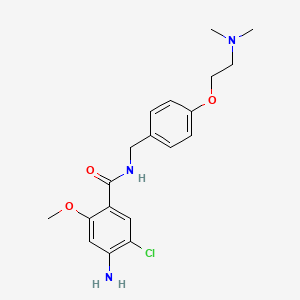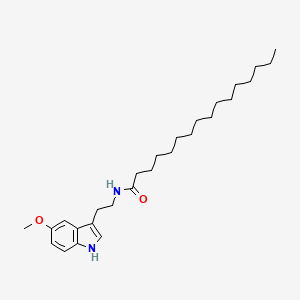
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a cyclohexylphenyl group at the 2-position, a methyl group at the 5-position, and a trifluoromethylphenyl group at the 1-position. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-cyclohexylbenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction parameters for large-scale production.
化学反应分析
Types of Reactions: 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
- 1H-Pyrrole, 2-phenyl-5-methyl-1-(3-(trifluoromethyl)phenyl)-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(4-(trifluoromethyl)phenyl)-
Uniqueness: 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- is unique due to the specific combination of substituents on the pyrrole ring. The presence of both cyclohexylphenyl and trifluoromethylphenyl groups imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
91306-79-5 |
|---|---|
分子式 |
C24H24F3N |
分子量 |
383.4 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole |
InChI |
InChI=1S/C24H24F3N/c1-17-10-15-23(28(17)22-9-5-8-21(16-22)24(25,26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h5,8-16,18H,2-4,6-7H2,1H3 |
InChI 键 |
WEXLFTYBUPHQAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





